molecular formula C20H17N3O2 B2927531 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-62-9

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2927531
CAS No.: 865546-62-9
M. Wt: 331.375
InChI Key: HOZPPBYSLHLSKQ-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with ethoxyphenyl and phenyl groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone then undergoes cyclization with guanidine to yield the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Brominated derivatives with potential biological activities.

    Reduction: Reduced forms of the compound with altered electronic properties.

    Substitution: Substituted derivatives with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-25-16-10-8-15(9-11-16)23-12-17(14-6-4-3-5-7-14)18-19(23)21-13-22-20(18)24/h3-13H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPPBYSLHLSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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